molecular formula C16H17ClN4O B11195638 4-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide

4-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide

Cat. No.: B11195638
M. Wt: 316.78 g/mol
InChI Key: HUJCNUAFOVOBNW-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-amino-5-(piperidin-1-yl)pyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process typically includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is often obtained through crystallization and filtration, followed by drying to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C16H17ClN4O

Molecular Weight

316.78 g/mol

IUPAC Name

4-chloro-N-(2-piperidin-1-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C16H17ClN4O/c17-13-6-4-12(5-7-13)15(22)20-14-10-18-16(19-11-14)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2,(H,20,22)

InChI Key

HUJCNUAFOVOBNW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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